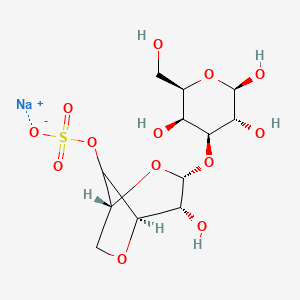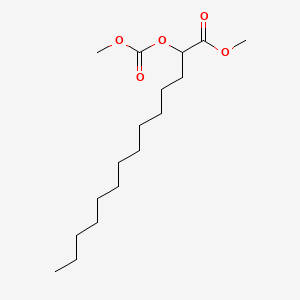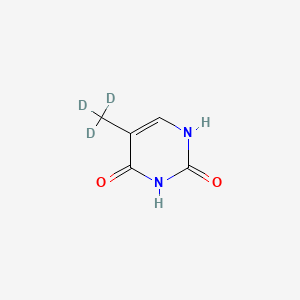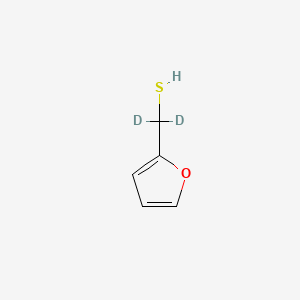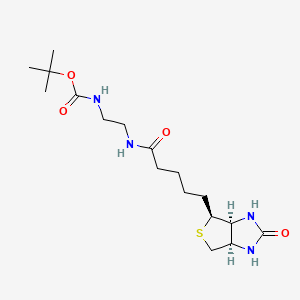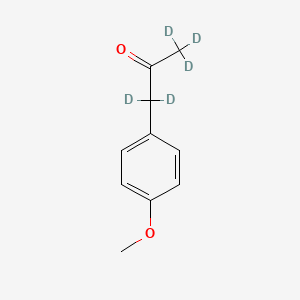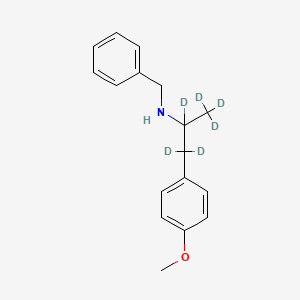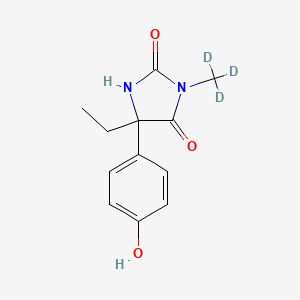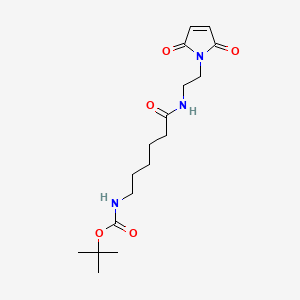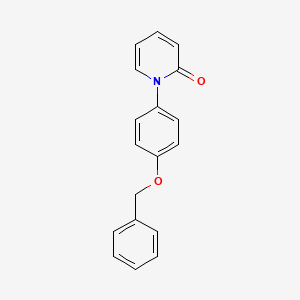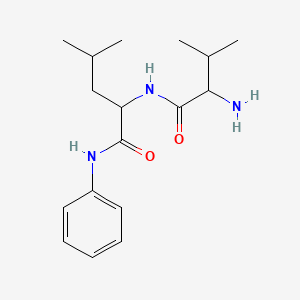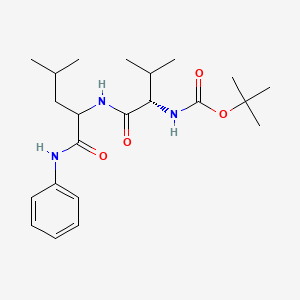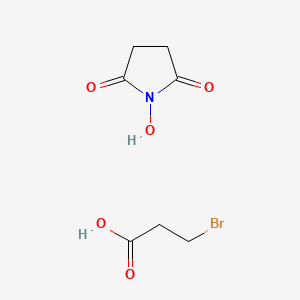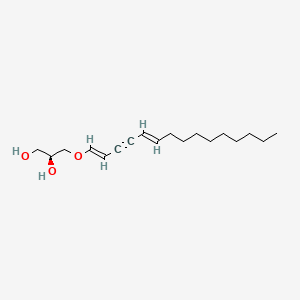
Raspailyne B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raspailyne B is a natural product found in Raspailia ramosa with data available.
Aplicaciones Científicas De Investigación
1. Neuroprotective Properties
Raspailyne B demonstrates neuroprotective properties in several studies. It has been shown to facilitate neurorescue and restoration of dopaminergic neurons in Parkinson's disease models, suggesting potential applications in neurodegenerative diseases (Sagi, Mandel, Amit, & Youdim, 2007). The mechanisms involve modulation of molecular pathways like the tyrosine kinase receptor signaling pathway, which is crucial for neuron survival and function.
2. Impact on Monoamine Oxidase-B (MAO-B) Inhibition
Raspailyne B, as a monoamine oxidase-B (MAO-B) inhibitor, plays a significant role in Parkinson's disease treatment. It is involved in increasing synaptic dopamine by blocking its degradation, thereby providing symptomatic relief in Parkinson's disease. This action is crucial for understanding its therapeutic applications and potential benefits in other neurological disorders (Schapira, 2011).
3. Enhancement of Antioxidant Enzyme Activities
Studies have demonstrated that Raspailyne B enhances the activities of antioxidant enzymes such as superoxide dismutase and catalase in dopaminergic tissues. This effect suggests its potential in combating oxidative stress, a key factor in the progression of neurodegenerative diseases (Carrillo, Minami, Kitani, Maruyama, Ohashi, Yamamoto, Naoi, Kanai, & Youdim, 2000). The enhancement of these enzymes could contribute to the therapeutic effects of Raspailyne B in conditions characterized by oxidative damage.
4. Potential in Treating Non-Motor Symptoms of Parkinson's Disease
Raspailyne B is also researched for its effects on non-motor symptoms in Parkinson's disease, such as cognitive deficits. Studies indicate that it may improve aspects of attention and executive functions in nondemented patients with Parkinson's disease, offering a broader scope of therapeutic applications beyond motor symptom management (Hanagasi, Gurvit, Unsalan, Horozoğlu, Tuncer, Feyzioğlu, Gunal, Yener, Çakmur, Şahin, & Emre, 2011).
Propiedades
Número CAS |
110600-73-2 |
|---|---|
Nombre del producto |
Raspailyne B |
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.435 |
Nombre IUPAC |
(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-17-18(20)16-19/h10-11,14-15,18-20H,2-9,16-17H2,1H3/b11-10+,15-14+/t18-/m0/s1 |
Clave InChI |
DLSPCSIOTSYWBY-QXKOPZJXSA-N |
SMILES |
CCCCCCCCCC=CC#CC=COCC(CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



